molecular formula C7H10N2O2 B15320918 O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine

O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine

Cat. No.: B15320918
M. Wt: 154.17 g/mol
InChI Key: PDGFVNYHNAWZGG-UHFFFAOYSA-N
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Description

O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine is a chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a hydroxylamine group protected by a (2-methoxy-3-pyridyl)methyl moiety. The 2-methoxypyridine group is a common scaffold in pharmaceuticals, noted for its ability to contribute to molecular recognition and binding . The primary research value of this reagent lies in its role as a bifunctional building block. The hydroxylamine group can serve as a nucleophile in reactions with carbonyl groups, such as in the formation of hydroxamic acids or heterocyclic structures, which are prevalent in active pharmaceutical ingredients (APIs) and biologically active compounds . Concurrently, the pyridine ring can undergo various cross-coupling reactions or function as a coordinating ligand, providing a versatile handle for further structural elaboration. Potential research applications include its use as a key intermediate in the synthesis of more complex molecules for probing biological systems. It may also find utility in bioconjugation chemistry or as a precursor for the development of enzyme inhibitors. Researchers can leverage this compound to introduce a hydroxylamine functionality into a molecular framework while also incorporating the privileged 2-methoxypyridine structure, which is found in compounds with a range of biological activities . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

O-[(2-methoxypyridin-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C7H10N2O2/c1-10-7-6(5-11-8)3-2-4-9-7/h2-4H,5,8H2,1H3

InChI Key

PDGFVNYHNAWZGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines .

Comparison with Similar Compounds

Pyridylmethyl Hydroxylamines

Pyridylmethyl hydroxylamines vary in substituent positions on the pyridine ring, significantly altering their electronic and steric properties:

Compound Substituents Key Data (NMR/MS) Reference
O-[(3-Pyridyl)methyl]hydroxylamine 3-pyridyl NMR: δ 8.4–7.2 (pyridine-H); MS: m/z 139 [M+H]+
O-[(4-Pyridyl)methyl]hydroxylamine 4-pyridyl NMR: δ 8.5–7.3 (pyridine-H); MS: m/z 139 [M+H]+
Target Compound 2-methoxy-3-pyridyl Inferred: Methoxy group at 2-position increases electron density, shifting pyridine proton signals upfield compared to unsubstituted analogs.

Key Differences :

  • The 2-methoxy group in the target compound likely enhances solubility in polar solvents compared to non-methoxy pyridyl analogs.
  • Steric hindrance from the 3-methyl group may reduce reactivity toward bulky electrophiles compared to simpler pyridylmethyl hydroxylamines .

Methoxy-Substituted Benzyl Hydroxylamines

Methoxy groups on aromatic rings influence electronic properties and reactivity:

Compound Structure ¹H-NMR Shifts (Ar-H) MS Data (m/z) Reference
O-(2-Methoxybenzyl)hydroxylamine (4h) 2-methoxybenzyl δ 7.26 (m), 6.95 (d), 6.91 (d) 154 [M+H]+
O-(3-Methoxybenzyl)hydroxylamine (4i) 3-methoxybenzyl δ 7.33 (m), 6.97 (m) 154 [M+H]+
Target Compound 2-methoxy-3-pyridylmethyl Inferred: Pyridine protons resonate downfield (δ 8.5–7.5) vs. benzene analogs (δ ~7.3).

Key Differences :

  • Methoxy groups in ortho positions (as in 4h and the target compound) may stabilize intermediates via intramolecular hydrogen bonding .

Halogenated and Alkylated Derivatives

Halogen and alkyl substituents impact physical properties and reactivity:

Compound Substituents Boiling Point (°C) Density (g/cm³) Reference
O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine 3-bromo-4-methylphenyl 320.1 (predicted) 1.457
O-[(2-Chloro-4-methylphenyl)methyl]hydroxylamine 2-chloro-4-methylphenyl
Target Compound 2-methoxy-3-pyridylmethyl Inferred: Lower boiling point than halogenated analogs due to reduced molecular weight and polarity.

Key Differences :

  • Halogenated derivatives exhibit higher densities and boiling points due to increased molecular mass and halogen polarizability.
  • Methoxy groups may enhance water solubility compared to hydrophobic halogens .

Biological Activity

O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12N2O2\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2

This structure features a pyridine ring which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its role as a hydroxylamine derivative. Hydroxylamines are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. The mechanisms include:

  • Antioxidant Activity : Hydroxylamines can act as free radical scavengers, reducing oxidative damage in cells. Studies have shown that compounds with hydroxylamine groups can prevent lipid peroxidation and protect mitochondrial DNA from oxidative damage .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other hydroxylamine derivatives that have shown anti-inflammatory effects by downregulating iNOS and COX-2 expressions .
  • Metal Ion Binding : Some studies suggest that hydroxylamines can sequester divalent metal ions, which may play a role in their biological activity, particularly in the context of metal-dependent enzymatic processes .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantPrevents lipid peroxidation; protects DNA
Anti-inflammatoryInhibits iNOS and COX-2 expression
AntimicrobialPotential activity against various pathogens

Case Study 1: Antioxidant Efficacy

In a comparative study, this compound was assessed alongside other hydroxylamines for antioxidant activity. It was found to significantly reduce oxidative stress markers in cultured cells, suggesting its utility in conditions characterized by oxidative damage.

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory effects of hydroxylamines. The results indicated that this compound could effectively inhibit the expression of inflammatory cytokines in vitro, aligning with findings from related compounds.

Q & A

Basic: What are the common synthetic routes for O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via O-alkylation of hydroxylamine derivatives . Key approaches include:

  • Nucleophilic substitution : Reacting hydroxylamine with aryl ethers (e.g., 2-methoxy-3-pyridylmethyl chloride) under acidic/basic conditions .
  • Protecting group strategies : Using N-Boc or O-TBDMS protection to minimize side reactions during acylation or alkylation steps .
    Critical Factors :
  • pH control : Basic conditions (e.g., NaOH) favor nucleophilic substitution but may hydrolyze sensitive groups.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .
  • Temperature : Lower temperatures (0–5°C) reduce byproduct formation in multi-step syntheses .

Advanced: How can competing acylation products (N- vs. O-acylation) be minimized during synthesis?

Methodological Answer:
Competing acylation arises due to hydroxylamine’s dual nucleophilic sites (N and O). Mitigation strategies include:

  • Protecting group chemistry : Use N-Boc protection to block the amine, directing acylation to the oxygen .
  • Base selection : Lithium hexamethyldisilazide (LiHMDS) selectively deprotonates the hydroxylamine oxygen, favoring O-acylation .
  • Steric hindrance : Bulky electrophiles (e.g., tert-butyl esters) preferentially react with the less hindered oxygen .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm methoxy (-OCH₃), pyridyl, and hydroxylamine moieties .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyridine ring .
  • Mass spectrometry (HRMS) : Verify molecular formula (e.g., C₈H₁₁N₂O₂) .
  • HPLC : Assess purity (>95%) and detect impurities (e.g., unreacted starting materials) .

Advanced: How do computational methods (e.g., XLogP3) predict physicochemical properties, and what are their limitations?

Methodological Answer:

  • XLogP3 : Estimates hydrophobicity (LogP = 1.91 for this compound) based on atom contributions .
  • PSA (Polar Surface Area) : Predicts solubility and membrane permeability (PSA = 32.26 Ų) .
    Limitations :
  • Fails to account for conformational flexibility (e.g., rotation of the pyridylmethyl group).
  • Experimental validation (e.g., HPLC retention time) is required for accuracy .

Application in Drug Discovery: What role does this compound play in kinase inhibitor synthesis?

Methodological Answer:

  • Intermediate in API synthesis : Used to introduce hydroxylamine moieties into kinase inhibitors (e.g., p38 MAPK inhibitors) via nucleophilic substitution .
  • Case Study : In a scalable synthesis, O-(4-nitrobenzoyl)hydroxylamine enabled N-amination of pyrrole cores, yielding 1.6 kg of API with 26% overall yield .
  • Structure-activity relationship (SAR) : The methoxy-pyridyl group enhances target binding affinity by participating in π-π stacking with kinase active sites .

Mechanistic Studies: How does the methoxy-pyridylmethyl group influence nucleophilic reactivity?

Methodological Answer:

  • Electronic effects : The pyridine ring’s electron-withdrawing nature increases the hydroxylamine oxygen’s nucleophilicity .
  • Steric effects : The 3-pyridyl substitution minimizes steric hindrance, favoring reactions with electrophiles (e.g., carbonyl compounds) .
  • Redox activity : The hydroxylamine group can undergo oxidation to nitroxide radicals, enabling studies in redox biology .

Data Contradiction: How should researchers address inconsistent impurity profiles across synthetic methods?

Methodological Answer:

  • Root-cause analysis :
    • Compare reaction intermediates (e.g., via LC-MS) to identify divergent pathways .
    • Quantify byproducts (e.g., N-acylated derivatives) using HPLC with UV/vis detection .
  • Process optimization :
    • Adjust stoichiometry (e.g., excess hydroxylamine) to drive reactions to completion .
    • Use scavengers (e.g., ethyl trifluoroacetate) to sequester water and suppress hydrolysis .

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